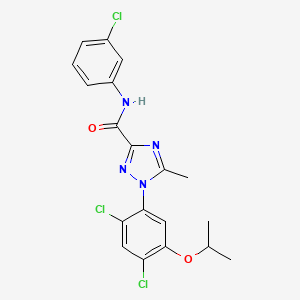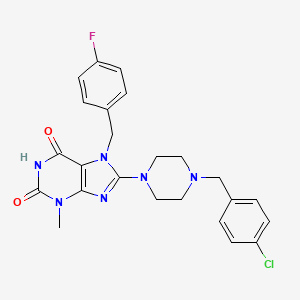![molecular formula C18H20N2O4 B2995832 Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411322-93-3](/img/structure/B2995832.png)
Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MBP, and it is a potent and selective inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner Max. The purpose of
科学研究应用
MBP has been studied for its potential applications in cancer research, as the inhibition of the c-Myc/Max interaction has been shown to have anti-tumor effects. MBP has also been studied for its potential applications in neurological disorders, as c-Myc has been implicated in the development of neurodegenerative diseases. Additionally, MBP has been studied for its potential applications in cardiovascular research, as c-Myc has been shown to play a role in the development of atherosclerosis.
作用机制
MBP acts as a competitive inhibitor of the c-Myc/Max interaction, preventing the formation of the c-Myc/Max heterodimer. This inhibits the ability of c-Myc to bind to DNA and regulate gene expression, leading to a decrease in the expression of c-Myc target genes. The inhibition of the c-Myc/Max interaction has been shown to have anti-tumor effects, as c-Myc is frequently overexpressed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBP have been extensively studied in vitro and in vivo. In vitro studies have shown that MBP inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that MBP has anti-tumor effects in mouse models of cancer. Additionally, MBP has been shown to have neuroprotective effects in mouse models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using MBP in lab experiments is its high selectivity for the c-Myc/Max interaction, which allows for the specific inhibition of c-Myc activity. Additionally, MBP has been extensively studied, and its mechanism of action is well understood. One limitation of using MBP in lab experiments is its high cost, which may limit its use in some research settings.
未来方向
There are several future directions for the study of MBP. One direction is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Another direction is the study of the effects of MBP on other cellular processes, as c-Myc has been shown to play a role in a variety of biological processes. Additionally, the development of MBP derivatives with improved pharmacokinetic properties may lead to the development of new therapeutic agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, MBP is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of MBP has been optimized for high yield and purity, and the compound has been shown to have anti-tumor and neuroprotective effects. The specific inhibition of the c-Myc/Max interaction by MBP allows for the study of c-Myc activity in a variety of biological processes. The study of MBP and its derivatives may lead to the development of new therapeutic agents for the treatment of cancer and other diseases.
合成方法
The synthesis of MBP involves a series of chemical reactions that have been optimized for high yield and purity. The starting material for the synthesis is 4-methyl-1,3-benzoxazole, which is reacted with piperidine to form the corresponding piperidine derivative. This intermediate is then reacted with ethyl acetoacetate to form the final product, MBP. The synthesis of MBP has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
属性
IUPAC Name |
methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-4-3-5-14-17(12)19-18(24-14)13-8-10-20(11-9-13)15(21)6-7-16(22)23-2/h3-7,13H,8-11H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASYGDBBSILZEV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3CCN(CC3)C(=O)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3CCN(CC3)C(=O)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid](/img/structure/B2995750.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2995751.png)
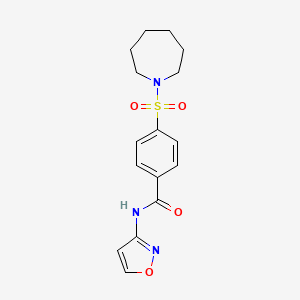
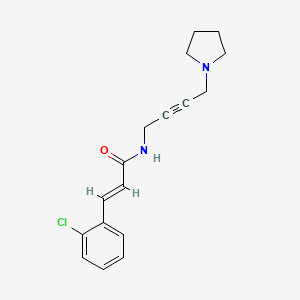
![(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2995755.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B2995758.png)
![N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide](/img/structure/B2995759.png)
![5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde](/img/structure/B2995760.png)
![N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2995765.png)
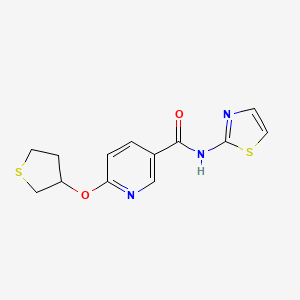
![N-(3-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2995768.png)
![N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2995769.png)
